1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane
CAS No.: 1903693-55-9
VCID: VC5639414
Molecular Formula: C16H22N4O5S2
Molecular Weight: 414.5
* For research use only. Not for human or veterinary use.

Description |
1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane is a complex organic compound belonging to the diazepane class. It features a diazepane ring substituted with sulfonyl and aromatic groups, making it a subject of interest in medicinal chemistry, particularly as a potential protein kinase inhibitor . SynthesisThe synthesis of this compound typically involves incorporating sulfonyl groups onto a diazepane framework using reagents like imidazole derivatives and aryl sulfonates. The reaction conditions require controlled temperatures and specific solvents to minimize side reactions. Mechanism of ActionThis compound acts primarily as a protein kinase inhibitor. Compounds with similar structures have shown significant inhibitory effects on various kinases, which can be quantitatively assessed using enzyme assays. Potential Applications
Analytical Techniques for CharacterizationAnalytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound. Chemical Reactions and StabilityReactions involving this compound should be conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups. |
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CAS No. | 1903693-55-9 |
Product Name | 1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane |
Molecular Formula | C16H22N4O5S2 |
Molecular Weight | 414.5 |
IUPAC Name | 1-(1H-imidazol-5-ylsulfonyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane |
Standard InChI | InChI=1S/C16H22N4O5S2/c1-13-4-5-14(25-2)15(10-13)26(21,22)19-6-3-7-20(9-8-19)27(23,24)16-11-17-12-18-16/h4-5,10-12H,3,6-9H2,1-2H3,(H,17,18) |
Standard InChIKey | MISXKEPGQJVDCO-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Solubility | not available |
PubChem Compound | 92113796 |
Last Modified | Aug 17 2023 |
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